

Spectroscopic Profile of 4-Bromo-1-ethoxy-2-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-1-ethoxy-2-fluorobenzene

Cat. No.: B050460

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **4-Bromo-1-ethoxy-2-fluorobenzene**. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on established principles and analysis of structurally similar compounds. It also includes detailed, generalized experimental protocols for the acquisition of such data, intended to guide researchers in their own analytical work.

Chemical Structure and Properties

- IUPAC Name: **4-Bromo-1-ethoxy-2-fluorobenzene**
- Molecular Formula: C₈H₈BrFO[[1](#)]
- Molecular Weight: 219.05 g/mol [[1](#)]
- CAS Number: 115467-08-8[[1](#)]

Property	Predicted Value
Density	1.457 ± 0.06 g/cm ³
Boiling Point	233.4 ± 20.0 °C
Flash Point	114.0 ± 6.0 °C
Refractive Index	1.514

Table 1: Predicted Physicochemical Properties of **4-Bromo-1-ethoxy-2-fluorobenzene**.[\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Bromo-1-ethoxy-2-fluorobenzene**. These predictions are derived from the analysis of substituent effects on benzene rings and comparison with data for structurally related molecules.

¹H NMR Spectroscopy (Predicted)

- Solvent: CDCl₃
- Frequency: 400 MHz

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.2 - 7.4	m	2H	Ar-H
~6.9 - 7.1	m	1H	Ar-H
4.0 - 4.2	q	2H	-OCH ₂ CH ₃
1.3 - 1.5	t	3H	-OCH ₂ CH ₃

Table 2: Predicted ¹H NMR Data for **4-Bromo-1-ethoxy-2-fluorobenzene**.

¹³C NMR Spectroscopy (Predicted)

- Solvent: CDCl₃

- Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~155 - 160 (d)	C-F
~150 - 155	C-O
~125 - 135	Ar-C
~115 - 125 (d)	Ar-C
~110 - 120	C-Br
~110 - 115 (d)	Ar-C
~64 - 66	-OCH ₂ CH ₃
~14 - 16	-OCH ₂ CH ₃

Table 3: Predicted ^{13}C NMR Data for **4-Bromo-1-ethoxy-2-fluorobenzene**. Note: 'd' denotes a doublet due to C-F coupling.

FT-IR Spectroscopy (Predicted)

Wavenumber (cm $^{-1}$)	Intensity	Assignment
~3100 - 3000	Medium	C-H (aromatic) stretch
~2980 - 2850	Medium	C-H (aliphatic) stretch
~1600 - 1580	Strong	C=C (aromatic) stretch
~1500 - 1400	Strong	C=C (aromatic) stretch
~1250 - 1200	Strong	C-O-C (asymmetric) stretch
~1100 - 1000	Strong	C-F stretch
~1050 - 1000	Medium	C-O-C (symmetric) stretch
~800 - 600	Strong	C-Br stretch

Table 4: Predicted FT-IR Data for **4-Bromo-1-ethoxy-2-fluorobenzene**.

Mass Spectrometry (Predicted)

- Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
218/220	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
190/192	Medium	[M - C ₂ H ₄] ⁺
172/174	Medium	[M - C ₂ H ₅ O] ⁺
111	Low	[C ₆ H ₃ F] ⁺
92	Low	[C ₆ H ₄] ⁺

Table 5: Predicted Mass Spectrometry Fragmentation Pattern for **4-Bromo-1-ethoxy-2-fluorobenzene**.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic compounds like **4-Bromo-1-ethoxy-2-fluorobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

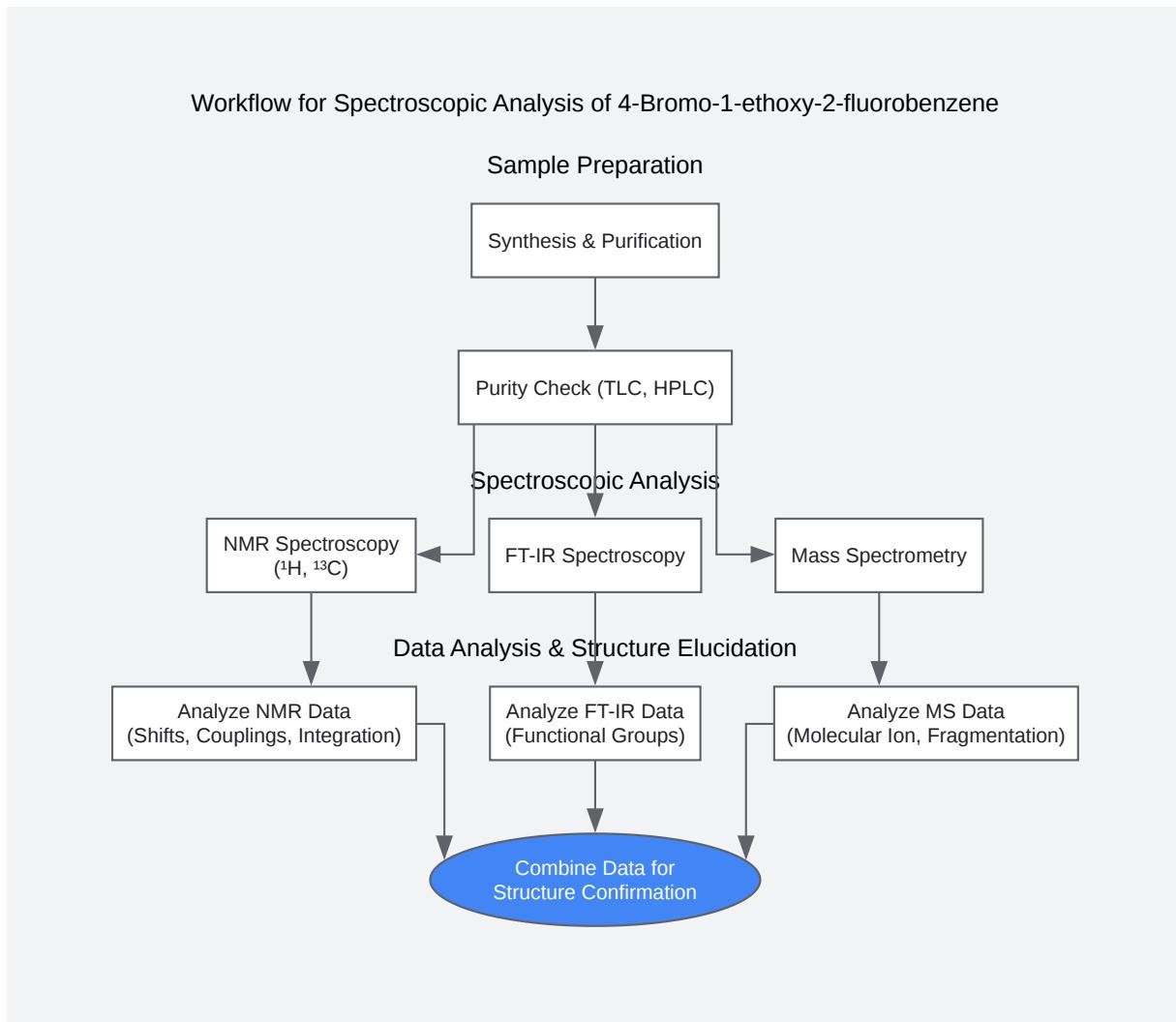
- Sample Preparation:
 - Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[2]
 - Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.[2]
 - Ensure the sample height in the tube is adequate for the spectrometer being used.
 - Cap the NMR tube securely.

- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For ^{13}C NMR, a greater number of scans will be required due to the lower natural abundance of the ^{13}C isotope.
 - Acquire the spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the signals in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).[3]
 - Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]
 - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[3]

- Instrument Setup and Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Acquire the sample spectrum.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the significant absorption bands.


Mass Spectrometry (MS)

- Sample Preparation:
 - For direct infusion, dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[4]
 - For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a more dilute solution (in the ppm range) in a volatile solvent compatible with the GC column.
- Instrument Setup and Data Acquisition:
 - Select the appropriate ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).[5] For a relatively small and neutral molecule like **4-Bromo-1-ethoxy-2-fluorobenzene**, EI is a common choice.
 - Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.
 - The molecules are ionized, and the resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[5][6]

- The detector records the abundance of each ion.
- Data Processing:
 - The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern of bromine (^{19}Br and ^{81}Br in nearly a 1:1 ratio) will result in characteristic M and M+2 peaks.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound.

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow.

This guide provides a foundational understanding of the expected spectroscopic characteristics of **4-Bromo-1-ethoxy-2-fluorobenzene** and the methodologies to obtain them. Researchers are encouraged to use these predicted values and protocols as a starting point for their own experimental investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. fiveable.me [fiveable.me]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-1-ethoxy-2-fluorobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050460#spectroscopic-data-for-4-bromo-1-ethoxy-2-fluorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com